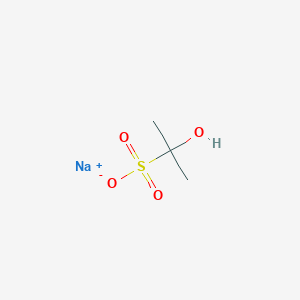

sodium;2-hydroxypropane-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;2-hydroxypropane-2-sulfonate is a chemical compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 2-hydroxypropane-2-sulfonic acid and is known for its high reactivity and stability. This compound is widely used in various industrial applications due to its excellent solubility in water and its ability to act as a surfactant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium;2-hydroxypropane-2-sulfonate can be synthesized through the reaction of sodium bisulfite with epichlorohydrin. The reaction typically occurs in an aqueous solution and is catalyzed by a mixture of sodium sulfite and a complexing agent such as ethylenediaminetetraacetic acid (EDTA), citric acid, or diethylene triamine pentacetic acid. The reaction conditions include maintaining a temperature range of 20-25°C and a controlled pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;2-hydroxypropane-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Scientific Research Applications

Sodium 2-hydroxypropane-2-sulfonate is utilized in various scientific research applications:

- Chemistry : It serves as a surfactant in emulsion polymerization and acts as a reagent in organic synthesis reactions. Its ability to reduce surface tension enhances the efficiency of chemical reactions.

- Biology : The compound is used in preparing buffer solutions and stabilizing agents for enzymes and proteins. Its ionic properties allow it to maintain pH levels and improve the solubility of biological molecules .

- Medicine : In pharmaceutical formulations, sodium 2-hydroxypropane-2-sulfonate acts as an excipient in drug delivery systems, enhancing the bioavailability of active ingredients.

Industrial Applications

The industrial applications of sodium 2-hydroxypropane-2-sulfonate are extensive:

- Detergents and Personal Care Products : Its surfactant properties make it valuable in formulating detergents, shampoos, and other personal care items. It improves the cleaning efficacy by enhancing wetting and penetration capabilities .

- Cosmetics : The compound is incorporated into cosmetic formulations for its emulsifying properties, helping to stabilize oil-in-water mixtures .

- Food Industry : Sodium 2-hydroxypropane-2-sulfonate is used as an additive in cleaning solutions for food processing equipment, ensuring hygiene and safety .

Case Study 1: Emulsion Polymerization

In a study on emulsion polymerization, sodium 2-hydroxypropane-2-sulfonate was employed as a surfactant. Its presence significantly improved the stability of emulsions, leading to higher polymer yields. The study demonstrated that varying concentrations of the sulfonate could optimize polymer characteristics such as molecular weight and distribution.

Case Study 2: Protein Stabilization

Research indicated that sodium 2-hydroxypropane-2-sulfonate effectively stabilized proteins during freeze-drying processes. By forming protective layers around protein molecules, it prevented denaturation and maintained functionality post-rehydration. This application is particularly relevant in biopharmaceuticals where protein integrity is crucial.

Mécanisme D'action

The mechanism of action of sodium;2-hydroxypropane-2-sulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The sulfonate group can form strong ionic interactions with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biological and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 3-chloro-2-hydroxypropane-1-sulfonate

- Sodium 1-allyloxy-2-hydroxypropane sulfonate

- Sodium epichlorohydrin sulfonate

Uniqueness

Sodium;2-hydroxypropane-2-sulfonate is unique due to its high reactivity and stability, which makes it suitable for a wide range of applications. Compared to similar compounds, it offers better solubility in water and enhanced surfactant properties, making it a preferred choice in various industrial and research applications .

Propriétés

IUPAC Name |

sodium;2-hydroxypropane-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJORDSKPXMABC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.